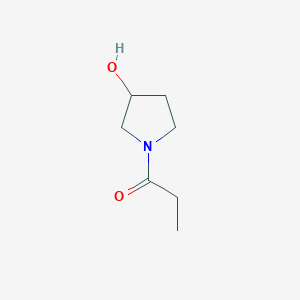
1-(3-Hydroxypyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
1-(3-Hydroxypyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Hydroxypyrrolidin-1-yl)propan-1-one is a chemical compound characterized by a pyrrolidine ring with a hydroxyl group and a propanone moiety. Its molecular formula is CHNO and it has a molecular weight of approximately 143.18 g/mol. This compound has garnered interest in medicinal chemistry and pharmacology due to its unique structural features, which may confer specific biological activities.
Chemical Structure and Properties
The compound features:
- Pyrrolidine Ring : A five-membered ring containing nitrogen.
- Hydroxyl Group (–OH) : Contributes to the compound's hydrophilicity.
- Ketone Group (C=O) : Commonly involved in various biological interactions.
These functional groups suggest potential for enzyme inhibition or receptor binding, making it a candidate for further investigation in drug development.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially influencing metabolic pathways.
- Receptor Interaction : It has been studied for its ability to bind to various receptors, including opioid receptors, which are critical in pain management and addiction therapies.
Comparative Biological Activity
A comparison with structurally similar compounds reveals insights into its unique properties:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 1-(3-Hydroxyazetidin-1-yl)ethanone | 118972-96-6 | 0.82 | Contains an azetidine ring; potential analgesic properties. |
| (S)-4-Hydroxypyrrolidine-2-one | 68108-18-9 | 0.81 | Exhibits neuroprotective effects; used in pharmacological studies. |
| 1-(3-Hydroxyazetidin-1-yl)propan-1-one | 25747-41-5 | 0.81 | Similar structure; potential applications in drug development. |
| (R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | 151670-13-2 | 0.77 | Related to metabolic processes; studied for pharmacological relevance. |
Study on Opioid Receptor Interaction
In recent studies, compounds structurally related to this compound were evaluated for their effects on mu-opioid receptors (MOR) and dopamine D3 receptors (D3R). These studies aimed to optimize the balance between analgesic effects and side effects associated with opioid use. The findings suggested that modifications in the structural scaffold could enhance selectivity for D3R over D2R, potentially reducing adverse effects while maintaining therapeutic efficacy .
Antiviral Activity
Although primarily focused on opioid receptors, some derivatives have been explored for antiviral activity against human cytomegalovirus (HCMV). The results indicated that certain modifications could enhance antiviral potency, suggesting a broader therapeutic application for compounds derived from this chemical class .
Synthesis Methods
Various synthesis methods have been explored for producing this compound. These include:
- Pyrrolidine Derivative Synthesis : Utilizing pyrrolidine as a starting material to introduce hydroxyl and ketone functionalities.
- Functional Group Modifications : Employing reactions that allow for the selective introduction of functional groups while preserving the core structure.
Propiedades
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(10)8-4-3-6(9)5-8/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPZUBJRAYHHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















